4-(azidomethyl)-1,3-oxazole
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Overview
Description
4-(Azidomethyl)-1,3-oxazole is an organic compound that features an azide group attached to a methyl group, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)-1,3-oxazole typically involves the reaction of 4-(bromomethyl)-1,3-oxazole with sodium azide. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.
Chemical Reactions Analysis
Types of Reactions: 4-(Azidomethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium azide in DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Various substituted oxazoles.
Cycloaddition: 1,2,3-triazoles.
Reduction: 4-(aminomethyl)-1,3-oxazole.
Scientific Research Applications
4-(Azidomethyl)-1,3-oxazole has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of heterocyclic compounds.
Materials Science: The azide group can be used for cross-linking polymers, enhancing the properties of materials such as membranes and coatings.
Pharmaceuticals: It can be used in the synthesis of bioactive molecules, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-1,3-oxazole largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. In reduction reactions, the azide group is converted to an amine via the transfer of electrons from the reducing agent to the azide, resulting in the cleavage of the nitrogen-nitrogen bonds .
Comparison with Similar Compounds
- 4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
- 4-(Azidomethyl)-1,1’-biphenyl-2-carbonitrile
Uniqueness: 4-(Azidomethyl)-1,3-oxazole is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to other azidomethyl compounds. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns .
Properties
CAS No. |
2237273-18-4 |
---|---|
Molecular Formula |
C4H4N4O |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
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